molecular formula C14H20N4O4P2 B13733572 Hydroquinone, bis[bis(1-aziridinyl)phosphinate] CAS No. 1858-46-4

Hydroquinone, bis[bis(1-aziridinyl)phosphinate]

Cat. No.: B13733572
CAS No.: 1858-46-4
M. Wt: 370.28 g/mol
InChI Key: GVGCZHHTTFFSAQ-UHFFFAOYSA-N
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Description

Hydroquinone, bis[bis(1-aziridinyl)phosphinate] is a complex organic compound that features a hydroquinone core substituted with bis(1-aziridinyl)phosphinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroquinone, bis[bis(1-aziridinyl)phosphinate] typically involves the reaction of hydroquinone with bis(1-aziridinyl)phosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydroquinone, bis[bis(1-aziridinyl)phosphinate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroquinone, bis[bis(1-aziridinyl)phosphinate] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of hydroquinone, bis[bis(1-aziridinyl)phosphinate] involves its interaction with cellular components. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroquinone, bis[bis(1-aziridinyl)phosphinate] is unique due to its combination of a hydroquinone core with aziridinyl groups, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

1858-46-4

Molecular Formula

C14H20N4O4P2

Molecular Weight

370.28 g/mol

IUPAC Name

1-[aziridin-1-yl-[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]phosphoryl]aziridine

InChI

InChI=1S/C14H20N4O4P2/c19-23(15-5-6-15,16-7-8-16)21-13-1-2-14(4-3-13)22-24(20,17-9-10-17)18-11-12-18/h1-4H,5-12H2

InChI Key

GVGCZHHTTFFSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(N2CC2)OC3=CC=C(C=C3)OP(=O)(N4CC4)N5CC5

Origin of Product

United States

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